molecular formula C17H19N5O4S B2558949 N-(2,4-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891130-22-6

N-(2,4-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2558949
CAS No.: 891130-22-6
M. Wt: 389.43
InChI Key: GYVROOPNGDBETF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanism of action.

Chemical Structure

The chemical structure of this compound is represented as follows:

C20H23N3O4S2\text{C}_{20}\text{H}_{23}\text{N}_{3}\text{O}_{4}\text{S}_{2}

This compound features a triazole ring and a thioacetamide moiety which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For example:

  • Cytotoxicity : Various derivatives have shown significant cytotoxic effects against multiple cancer cell lines. In particular, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cell lines. For instance:
    • Compound A : IC50 = 0.25 µM against HepG2 cells.
    • Compound B : IC50 = 0.46 µM against MCF7 cells.

These values indicate potent activity compared to standard chemotherapeutics .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
CompoundTarget EnzymeIC50 (µM)
AAurora-A Kinase0.16
BCDK20.95

These enzymes are crucial for cell cycle regulation and their inhibition can lead to reduced tumor growth .

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Triazole Derivatives : A study evaluated a series of triazole derivatives and their anticancer properties. The most active compound showed an IC50 value of 0.01 µM against MCF7 cells and demonstrated a significant ability to induce apoptosis in cancer cells .
  • Mechanistic Insights : Another study provided insights into the mechanism by which these compounds induce cell cycle arrest in cancer cells through modulation of AMPK signaling pathways .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-9-10(2)22-16(19-15(9)24)20-21-17(22)27-8-14(23)18-12-6-5-11(25-3)7-13(12)26-4/h5-7H,8H2,1-4H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVROOPNGDBETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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